molecular formula C10H12N2O2S B5881021 5,6-dimethyl-1-(methylsulfonyl)-1H-benzimidazole

5,6-dimethyl-1-(methylsulfonyl)-1H-benzimidazole

Cat. No. B5881021
M. Wt: 224.28 g/mol
InChI Key: FUCAETADMUDWMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-dimethyl-1-(methylsulfonyl)-1H-benzimidazole is a chemical compound with the molecular formula C10H12N2O2S. This compound is also known as DMBS and is used in scientific research for its various properties. The compound is synthesized using a specific method and has several applications in the field of biochemistry and physiology.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-1-(methylsulfonyl)-1H-benzimidazole is based on its ability to inhibit the activity of certain enzymes. The compound binds to the active site of the enzyme and prevents it from carrying out its function. This property is useful in the treatment of diseases such as glaucoma and Alzheimer's.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5,6-dimethyl-1-(methylsulfonyl)-1H-benzimidazole are related to its ability to inhibit the activity of certain enzymes. The compound is known to decrease the intraocular pressure in the eye, making it useful in the treatment of glaucoma. It is also known to improve cognitive function and memory in patients with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 5,6-dimethyl-1-(methylsulfonyl)-1H-benzimidazole in lab experiments are related to its ability to inhibit the activity of certain enzymes. This property makes it useful in the study of the mechanism of action of these enzymes. The compound is also easy to synthesize and purify, making it readily available for use in experiments.
The limitations of using 5,6-dimethyl-1-(methylsulfonyl)-1H-benzimidazole in lab experiments are related to its specificity. The compound only inhibits the activity of certain enzymes, limiting its use in the study of other enzymes. The compound is also toxic in high doses, making it important to use proper safety precautions when handling it.

Future Directions

There are several future directions for the use of 5,6-dimethyl-1-(methylsulfonyl)-1H-benzimidazole in scientific research. One direction is the study of its potential use in the treatment of other diseases besides glaucoma and Alzheimer's. Another direction is the study of its mechanism of action on other enzymes. The compound could also be modified to increase its specificity and decrease its toxicity, making it more useful in scientific research.

Synthesis Methods

The synthesis of 5,6-dimethyl-1-(methylsulfonyl)-1H-benzimidazole is done using a specific method. The method involves the reaction of 5,6-dimethylbenzimidazole with dimethyl sulfate in the presence of a base. The reaction is carried out at a specific temperature and pressure to obtain the desired product. The compound is purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

5,6-dimethyl-1-(methylsulfonyl)-1H-benzimidazole is used in scientific research for its various properties. The compound is known to inhibit the activity of certain enzymes such as carbonic anhydrase and acetylcholinesterase. This property makes it useful in the treatment of diseases such as glaucoma and Alzheimer's. The compound is also used in the study of the mechanism of action of these enzymes.

properties

IUPAC Name

5,6-dimethyl-1-methylsulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-7-4-9-10(5-8(7)2)12(6-11-9)15(3,13)14/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCAETADMUDWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,3-Benzimidazole, 5,6-dimethyl-1-(methylsulfonyl)-

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